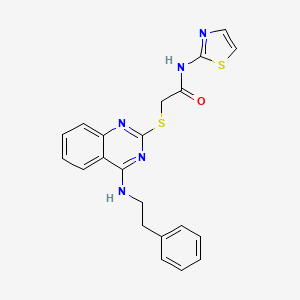

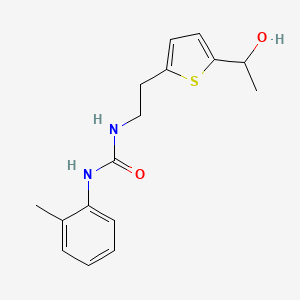

![molecular formula C21H21N3O6S B3011246 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 922044-65-3](/img/structure/B3011246.png)

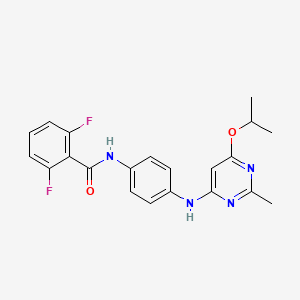

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess various pharmacological properties, which could be attributed to the presence of the 1,3,4-oxadiazole core and the substitution patterns on the molecule.

Synthesis Analysis

The synthesis of related N-substituted derivatives of 1,3,4-oxadiazole typically involves a multi-step process. Starting materials such as phenyl acetic acid or benzoic acid are converted into esters, followed by hydrazide formation and cyclization with carbon disulfide to form the 1,3,4-oxadiazole core. Subsequent reactions with N-substituted-2-bromoacetamides in the presence of a base like sodium hydride and a polar aprotic solvent such as N,N-dimethyl formamide (DMF) yield the target compounds . These methods demonstrate the versatility of the synthetic routes to access a variety of N-substituted 1,3,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using spectral techniques such as electron ionization mass spectrometry (EI-MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H-NMR). These techniques provide unequivocal evidence of the substitutions on the 1,3,4-oxadiazole core and help in determining the precise molecular structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of the 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the core. The presence of different functional groups allows these compounds to participate in various chemical reactions, which can be exploited to further modify the structure or to enhance the biological activity of the compounds. The reactivity of the thiol group in the oxadiazole ring, for example, is utilized in the final substitution step of the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetic behavior of the compounds and can affect their biological activity and potential as drug candidates .

Biological Activity and Case Studies

The synthesized N-substituted 1,3,4-oxadiazole derivatives have been screened for various biological activities. They have shown promising results as antimicrobial agents against a range of microbial species, with some compounds exhibiting significant activity compared to standard drugs . Additionally, they have been tested for enzyme inhibition, displaying moderate to high activity against enzymes like acetylcholinesterase and lipoxygenase, which are relevant in the context of diseases such as Alzheimer's and inflammation . Molecular docking studies have also been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action . The cytotoxicity studies indicate that while most compounds are less toxic, some exhibit higher cytotoxicity, which is an important consideration for drug development .

科学的研究の応用

Antimalarial and Antiviral Applications

One area of application involves antimalarial activity. A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the development of compounds with significant in vitro antimalarial activity. The synthesized sulfonamide showed excellent selectivity and low cytotoxicity, highlighting their potential in antimalarial drug development. Additionally, molecular docking studies of these compounds revealed their binding affinity against key proteins involved in malaria and SARS-CoV-2, suggesting a broader antiviral application (Fahim & Ismael, 2021).

Enzyme Inhibition for Diabetes and Alzheimer's Disease

Another research direction focuses on enzyme inhibitors targeting diseases like diabetes and Alzheimer's. A study synthesized new sulfonamides incorporating benzodioxane and acetamide moieties, testing them against α-glucosidase and acetylcholinesterase. These compounds showed significant inhibitory activity, indicating their potential in managing diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).

Antimicrobial Properties

Research has also explored the antimicrobial potential of related compounds. A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to strong activity against both Gram-negative and Gram-positive bacteria, underscoring their utility in developing new antimicrobial agents (Khalid et al., 2016).

Antioxidant Activity

The antioxidant potential of compounds with similar structures has been identified as well. A study highlighted the synthesis of pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. These findings suggest a promising avenue for the development of antioxidant therapies (Chkirate et al., 2019).

Anticancer Potential

Finally, the synthesis and evaluation of N-substituted derivatives have been explored for their anticancer properties. One study synthesized derivatives starting from 2-(4-methylphenyl)acetic acid, testing them against various cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, indicating their potential in cancer treatment (Ravinaik et al., 2021).

特性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c1-2-31(26,27)16-6-3-14(4-7-16)12-19(25)22-21-24-23-20(30-21)13-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIBQZAYIWOWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

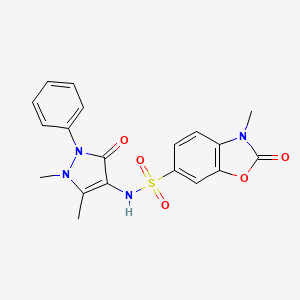

![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)

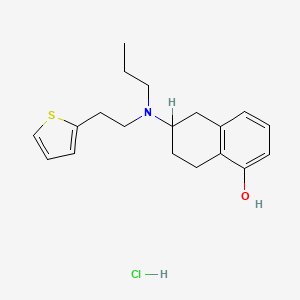

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)

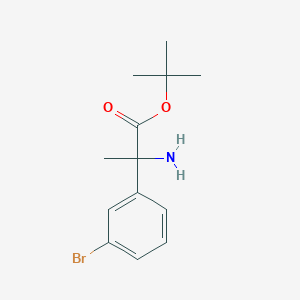

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3011181.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)